2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride
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Overview
Description
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include heating the reactants in a solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride include:
3,4-Dihydro-2H-1-benzopyran: A precursor to the compound with similar chemical properties.
2-Phenylchroman: Another benzopyran derivative with different substituents.
2,2-Dimethylchroman: A benzopyran derivative with methyl groups at the 2-position.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzopyran and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-6-13-11(4-1)10(7-9-15-13)12-5-3-8-14-12;/h1-2,4,6,10,12,14H,3,5,7-9H2;1H |
InChI Key |
WCTHPKQHWISZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CCOC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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